molecular formula C14H14ClN3O B4287478 1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea

1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B4287478
M. Wt: 275.73 g/mol
InChI Key: IYBDNXAHWKFDLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both aromatic and heterocyclic rings in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(3-pyridinylmethyl)urea is unique due to its specific combination of aromatic and heterocyclic rings, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10-4-5-12(7-13(10)15)18-14(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDNXAHWKFDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322445
Record name 1-(3-chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

196934-31-3
Record name 1-(3-chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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